molecular formula C13H16O6 B3336537 4.6-O-benzvlidene-D-galactose CAS No. 3006-41-5

4.6-O-benzvlidene-D-galactose

Cat. No.: B3336537
CAS No.: 3006-41-5
M. Wt: 268.26 g/mol
InChI Key: XTVRQMKOKFFGDZ-VNXCBOPGSA-N
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Description

4,6-O-Benzylidene-D-galactose is a derivative of D-galactose, a naturally occurring monosaccharide. This compound is characterized by the presence of a benzylidene group attached to the 4th and 6th carbon atoms of the D-galactose molecule. The benzylidene group provides unique chemical properties, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-O-Benzylidene-D-galactose typically involves the reaction of D-galactose with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a benzylidene acetal, which is stabilized by the acid catalyst. The general reaction conditions include:

    Reactants: D-galactose and benzaldehyde

    Catalyst: Acid (e.g., hydrochloric acid or sulfuric acid)

    Solvent: Typically anhydrous methanol or ethanol

    Temperature: Room temperature to slightly elevated temperatures (25-40°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

In industrial settings, the production of 4,6-O-Benzylidene-D-galactose follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with temperature and pH control systems

    Purification: Crystallization or chromatography techniques to isolate the pure compound

    Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) to ensure product purity and consistency

Chemical Reactions Analysis

Types of Reactions

4,6-O-Benzylidene-D-galactose undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of galactonic acid or galactaric acid.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of alkyl or acyl derivatives of 4,6-O-Benzylidene-D-galactose.

Scientific Research Applications

4,6-O-Benzylidene-D-galactose has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 4,6-O-Benzylidene-D-galactose involves its interaction with specific molecular targets and pathways. The benzylidene group provides steric hindrance and electronic effects that influence the reactivity of the compound. In biological systems, it can interact with enzymes involved in carbohydrate metabolism, altering their activity and specificity.

Comparison with Similar Compounds

4,6-O-Benzylidene-D-galactose can be compared with other benzylidene derivatives of monosaccharides, such as:

  • 4,6-O-Benzylidene-D-glucose
  • 4,6-O-Benzylidene-D-mannose

Uniqueness

  • Structural Differences : The position and orientation of the hydroxyl groups in D-galactose provide unique reactivity compared to D-glucose and D-mannose.
  • Reactivity : The specific arrangement of functional groups in 4,6-O-Benzylidene-D-galactose allows for distinct chemical reactions and applications.

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxy-3-[(4S,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12-,13?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVRQMKOKFFGDZ-VNXCBOPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4.6-O-benzvlidene-D-galactose
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4.6-O-benzvlidene-D-galactose
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4.6-O-benzvlidene-D-galactose
Reactant of Route 5
4.6-O-benzvlidene-D-galactose
Reactant of Route 6
4.6-O-benzvlidene-D-galactose

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